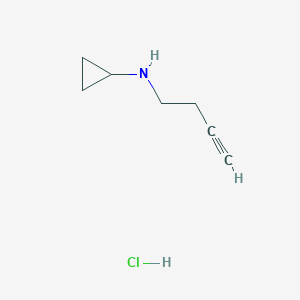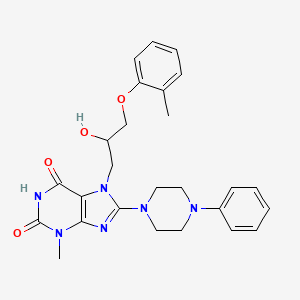
N-(but-3-yn-1-yl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(but-3-yn-1-yl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 2193058-96-5 . It has a molecular weight of 145.63 . The IUPAC name for this compound is N-(but-3-yn-1-yl)cyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(but-3-yn-1-yl)cyclopropanamine hydrochloride” is 1S/C7H11N.ClH/c1-2-3-6-8-7-4-5-7;/h1,7-8H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-(but-3-yn-1-yl)cyclopropanamine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Cyclopropane Chemistry in Drug Development
Cyclopropane rings, including structures related to N-(but-3-yn-1-yl)cyclopropanamine hydrochloride, are increasingly utilized in drug development due to their ability to enhance potency, reduce off-target effects, and improve metabolic stability. The cyclopropane moiety is known for its coplanarity, relatively short carbon-carbon bonds, enhanced π-character of C-C bonds, and strong C-H bonds. These features contribute to the cyclopropyl group's ability to overcome various roadblocks in drug discovery processes, making it a versatile player in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).
Cyclopropanation Reactions
The synthesis of cyclopropane-containing compounds involves a variety of cyclopropanation reactions, which are crucial for constructing highly strained cycloalkanes. These reactions are integral to studying the bonding features of cyclopropanes, enzyme mechanism or inhibition, and as intermediates in the synthesis of more functionalized compounds. Enantioselective synthesis of cyclopropanes remains a significant challenge, highlighting the cyclopropane subunit's importance in organic chemistry and its contribution to producing effective insecticides and other functional materials (Lebel, Marcoux, Molinaro, & Charette, 2003).
Cyclopropenimine-catalyzed Reactions
Cyclopropenimine derivatives have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, indicating their superiority over traditional catalysts like thiourea cinchona alkaloid-derived catalysts. This reactivity is crucial for synthesizing aryl and aliphatic compounds, demonstrating the cyclopropyl group's versatility in organic synthesis and potential applications in medicinal chemistry (Bandar & Lambert, 2013).
Cyclopropanation via Cyclopropylbismuth Reagent
The direct cyclopropyl transfer reaction onto cyclic amides and azoles employing a nonpyrophoric cyclopropylbismuth reagent catalyzed by copper acetate represents a novel method in the field of medicinal chemistry. This technique allows for the addition of a cyclopropyl group to nitrogen atoms in heterocycles or amides, showcasing the cyclopropyl group's role in creating nitrogenated compounds with high relevance in pharmaceutical applications (Gagnon et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-but-3-ynylcyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-3-6-8-7-4-5-7;/h1,7-8H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOUHYVXYCLYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)cyclopropanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)
![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)

![2-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2763555.png)

![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)
![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)
![1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)
![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


